molecular formula C9H8F2O2 B2478897 3-Ethoxy-2,6-difluorobenzaldehyde CAS No. 1028263-18-4

3-Ethoxy-2,6-difluorobenzaldehyde

Cat. No.: B2478897
CAS No.: 1028263-18-4
M. Wt: 186.158
InChI Key: LXPQXBNMIHAIIW-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzaldehyde core

Preparation Methods

The synthesis of 3-Ethoxy-2,6-difluorobenzaldehyde typically involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base to form 3-ethoxy-2,4-difluorophenol. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Ethoxy-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Ethoxy-2,6-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects. The ethoxy group can also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .

Comparison with Similar Compounds

3-Ethoxy-2,6-difluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:

    2,4-Difluorobenzaldehyde: Lacks the ethoxy group, resulting in different chemical and physical properties.

    3-Ethoxy-4-fluorobenzaldehyde: Has a single fluorine atom, which may alter its reactivity and applications.

    3-Methoxy-2,6-difluorobenzaldehyde:

The unique combination of the ethoxy group and two fluorine atoms in this compound imparts distinct properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

3-ethoxy-2,6-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQXBNMIHAIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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